molecular formula C8H11NO2 B569608 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole CAS No. 123208-49-1

7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole

Katalognummer: B569608
CAS-Nummer: 123208-49-1
Molekulargewicht: 153.181
InChI-Schlüssel: KYVYEKPXKLUKCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining pyrano and isoxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropanoic acid with resorcinol to form 7-hydroxychroman-4-one, which is then reacted with 2-methylbut-3-yn-2-ol. The resulting compound undergoes cyclization through a Claisen rearrangement by heating in dimethylformamide (DMF) to afford the desired pyrano[3,4-c]isoxazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrano or isoxazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or DMF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrano and isoxazole derivatives, such as:

Uniqueness

7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

123208-49-1

Molekularformel

C8H11NO2

Molekulargewicht

153.181

IUPAC-Name

7,7-dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole

InChI

InChI=1S/C8H11NO2/c1-8(2)7-6(3-4-10-8)5-11-9-7/h5H,3-4H2,1-2H3

InChI-Schlüssel

KYVYEKPXKLUKCR-UHFFFAOYSA-N

SMILES

CC1(C2=NOC=C2CCO1)C

Synonyme

7H-Pyrano[3,4-c]isoxazole,4,5-dihydro-7,7-dimethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.